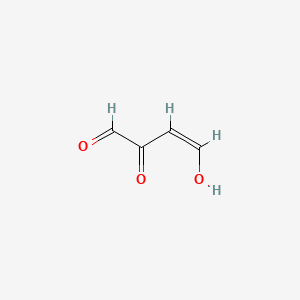
2-Hydroxy-2-butenedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-butenedial is an organic compound with the molecular formula C4H4O3 It is a type of unsaturated 1,4-dicarbonyl compound, which means it contains two carbonyl groups (C=O) separated by a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-butenedial can be synthesized through various methods. One common approach involves the oxidation of 2-buten-1,4-diol using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-butenedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, such as maleic acid or fumaric acid.
Reduction: Alcohols, such as 2-hydroxy-2-buten-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-butenedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: The compound’s reactivity with biological molecules makes it a useful tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-butenedial exerts its effects involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the two carbonyl groups, which can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
2,3-Butanedione: Another dicarbonyl compound with similar reactivity but different structural properties.
Glyoxal: A simpler dicarbonyl compound that also undergoes similar chemical reactions.
Maleic Anhydride: A related compound formed from the oxidation of 2-Hydroxy-2-butenedial.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
90065-65-9 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
(Z)-4-hydroxy-2-oxobut-3-enal |
InChI |
InChI=1S/C4H4O3/c5-2-1-4(7)3-6/h1-3,5H/b2-1- |
InChI Key |
ZLWNFOVEHWUAJI-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\O)\C(=O)C=O |
Canonical SMILES |
C(=CO)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

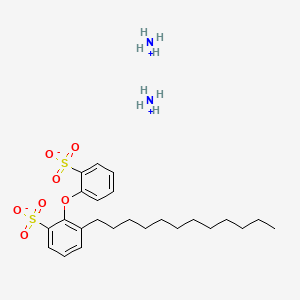
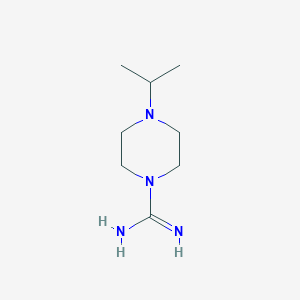



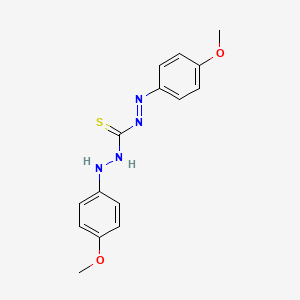
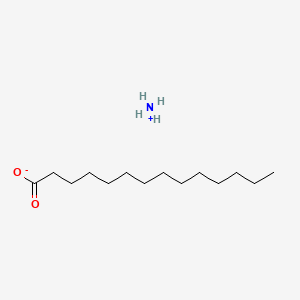
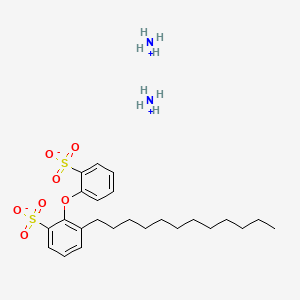
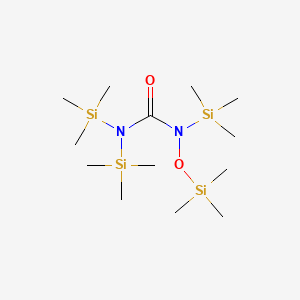
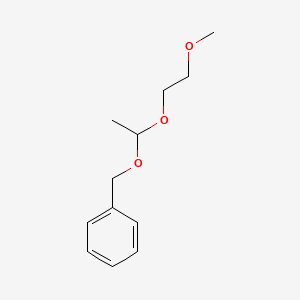
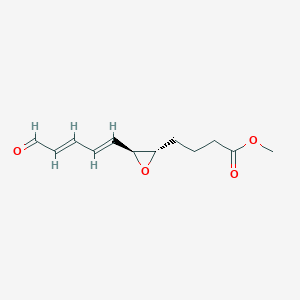
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
